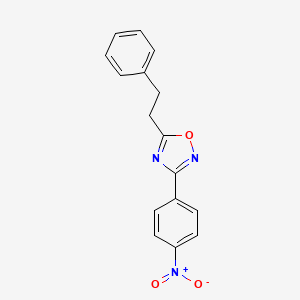![molecular formula C26H27N3O2S B5823191 N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BIH and is a hydrazide derivative of sulfonamide. It has been found to possess various biochemical and physiological properties that make it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of cellular pathways, ultimately leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, it has been found to possess anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide in lab experiments is its relatively low toxicity. Additionally, it is readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to investigate the potential use of this compound in other areas, such as agriculture and food preservation.
Métodos De Síntesis
The synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 4-isobutylbenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
The potential applications of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide in scientific research are vast. It has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have antimicrobial and antifungal activities, which could be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c1-20(2)16-21-12-14-24(15-13-21)32(30,31)28-27-17-23-19-29(18-22-8-4-3-5-9-22)26-11-7-6-10-25(23)26/h3-15,17,19-20,28H,16,18H2,1-2H3/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAPIBVDKDUBHI-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)

![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)
![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)


![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
